
Silver(2+) bromide chloride (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver(2+) bromide chloride (1/1/1) is a chemical compound consisting of silver cations (Ag^2+), bromide anions (Br^-), and chloride anions (Cl^-) in a 1:1:1 ratio. This compound is known for its unique properties and applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Direct Combination: Silver(2+) bromide chloride can be synthesized by directly combining silver nitrate (AgNO3), hydrobromic acid (HBr), and hydrochloric acid (HCl) in an aqueous solution.
Precipitation Reaction: Mixing solutions containing silver ions (Ag^2+), bromide ions (Br^-), and chloride ions (Cl^-) results in the formation of silver(2+) bromide chloride as a precipitate.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches using large reactors where the reactants are mixed under controlled conditions to ensure consistent quality.
Continuous Process: Some industrial processes use a continuous flow system where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for higher production rates.
Types of Reactions:
Oxidation: Silver(2+) bromide chloride can undergo oxidation reactions where it loses electrons.
Reduction: Reduction reactions involve the gain of electrons by the compound.
Substitution: Substitution reactions occur when one of the halide ions (Br^- or Cl^-) is replaced by another ion.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Silver oxide (Ag2O) and other silver salts.
Reduction Products: Silver metal (Ag) and other reduced forms of silver.
Substitution Products: Compounds where bromide or chloride ions are replaced by other anions.
科学的研究の応用
Silver(2+) bromide chloride has several applications in scientific research:
Chemistry: Used in the study of precipitation reactions and solubility equilibria.
Biology: Employed in biological assays to detect the presence of specific ions.
Medicine: Utilized in medical imaging and diagnostic tests.
Industry: Applied in the production of photographic materials and other silver-based products.
作用機序
The mechanism by which silver(2+) bromide chloride exerts its effects involves the interaction of silver ions with biological molecules. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity through various pathways.
類似化合物との比較
Silver Bromide (AgBr): Used in photographic materials due to its photosensitivity.
Silver Chloride (AgCl): Employed in medical imaging and as a reagent in chemical reactions.
Silver Iodide (AgI): Utilized in cloud seeding and other industrial applications.
Uniqueness: Silver(2+) bromide chloride is unique in its combination of bromide and chloride ions, which provides it with distinct chemical properties and applications compared to other silver halides.
特性
CAS番号 |
202934-75-6 |
|---|---|
分子式 |
AgBrCl |
分子量 |
223.22 g/mol |
IUPAC名 |
bromo(chloro)silver |
InChI |
InChI=1S/Ag.BrH.ClH/h;2*1H/q+2;;/p-2 |
InChIキー |
ZEUDGVUWMXAXEF-UHFFFAOYSA-L |
正規SMILES |
Cl[Ag]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


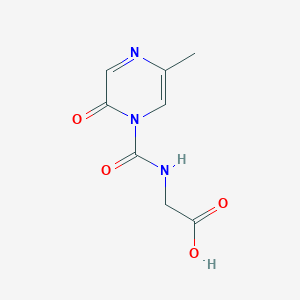
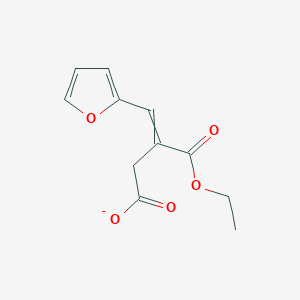

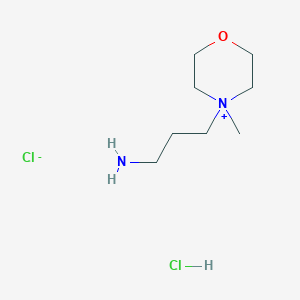
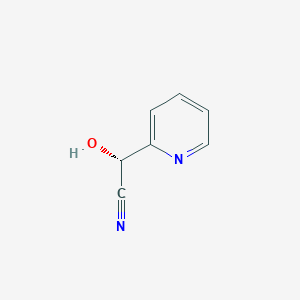
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
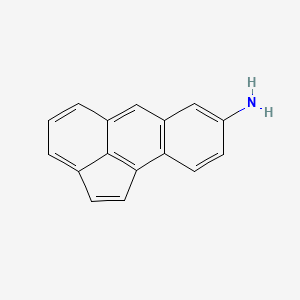
![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)
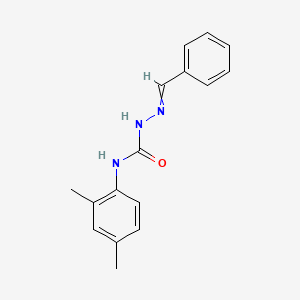
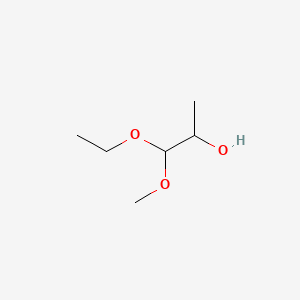

![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
